molecular formula C14H15IN2O3 B3082210 3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid CAS No. 1119471-85-0

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Cat. No. B3082210
CAS RN: 1119471-85-0
M. Wt: 386.18 g/mol
InChI Key: NROWMMDEJJFBFB-UHFFFAOYSA-N
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Description

“3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a compound that contains a pyrazole ring, which is a five-membered heterocyclic moiety . Pyrazole rings are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound also contains an iodine atom and a methoxy group attached to a benzoic acid moiety .


Chemical Reactions Analysis

Pyrazole-based compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, but the specific reactions involving “3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” are not detailed in the available resources.

Scientific Research Applications

Antibacterial and Antimycobacterial Properties

The derivatives of 1,3-diazole (imidazole) exhibit antibacterial and antimycobacterial activities. Researchers have synthesized compounds containing the pyrazole ring, such as 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole . Some of these derivatives demonstrated potent anti-tubercular activity against Mycobacterium tuberculosis strains .

Antiparasitic and Antiprotozoal Effects

Imidazole-based compounds have shown promise as antiprotozoal agents. The pyrazole scaffold contributes to their activity against protozoan parasites. Investigating the effects of our compound on parasites like Leishmania and other protozoa could yield valuable insights .

Energetic Materials

A novel nitrogen-rich energetic material, 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole , was synthesized. Its single-crystal X-ray analysis revealed conformational isomerism associated with the configuration of pyrazole. Exploring its potential as an energetic material could be an exciting avenue for further research .

Catalysis and Ligand Design

Researchers have synthesized pyrazole-based ligands for catalytic applications. These ligands can be used in oxidation reactions, such as the conversion of catechol to o-quinone. Investigating the ligand’s properties and its role in catalysis could lead to practical applications in chemical processes .

Biological Activities

Imidazole-containing compounds, including pyrazoles, exhibit diverse biological properties. These include antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects. Our compound may contribute to these activities, making it an exciting target for further exploration .

Drug Development

Imidazole derivatives serve as essential synthons in drug development. Investigating the compound’s interactions with biological targets (such as enzymes or receptors) could lead to the discovery of novel drugs. Understanding its pharmacological profile and potential therapeutic applications is crucial .

properties

IUPAC Name

3-[(4-iodo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15IN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROWMMDEJJFBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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